3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
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Overview
Description
3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C13H11BBrFO3. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid typically involves the following steps:
Benzyloxy Substitution: The attachment of a 4’-fluorobenzyloxy group to the phenyl ring.
Boronic Acid Formation: The conversion of the phenyl ring into a boronic acid derivative.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols .
Scientific Research Applications
3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid: Lacks the methyl group present in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid.
2-(4’-Fluorobenzyloxy)-5-methylphenylboronic acid: Lacks the bromine atom.
3-Bromo-5-methylphenylboronic acid: Lacks the 4’-fluorobenzyloxy group.
Uniqueness
The presence of both the bromine atom and the 4’-fluorobenzyloxy group in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid imparts unique reactivity and properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXFVHJKMZADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584495 |
Source
|
Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-41-5 |
Source
|
Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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